molecular formula C8H8ClF2NO2 B6215732 3-amino-2,5-difluoro-4-methylbenzoic acid hydrochloride CAS No. 2742659-62-5

3-amino-2,5-difluoro-4-methylbenzoic acid hydrochloride

Cat. No.: B6215732
CAS No.: 2742659-62-5
M. Wt: 223.6
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Description

3-amino-2,5-difluoro-4-methylbenzoic acid hydrochloride is a chemical compound with the molecular formula C8H8F2NO2·HCl. This compound is known for its unique structural features, which include amino, difluoro, and methyl groups attached to a benzoic acid core. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2,5-difluoro-4-methylbenzoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of 2,5-difluoro-4-methylbenzoic acid, followed by reduction to introduce the amino group. The final step involves the conversion to the hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

3-amino-2,5-difluoro-4-methylbenzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acid derivatives .

Scientific Research Applications

3-amino-2,5-difluoro-4-methylbenzoic acid hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-amino-2,5-difluoro-4-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino and difluoro groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2,5-difluoro-3-methylbenzoic acid
  • 2,5-difluoro-4-methylbenzoic acid
  • 3-amino-4-methylbenzoic acid

Uniqueness

3-amino-2,5-difluoro-4-methylbenzoic acid hydrochloride is unique due to the presence of both amino and difluoro groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

CAS No.

2742659-62-5

Molecular Formula

C8H8ClF2NO2

Molecular Weight

223.6

Purity

95

Origin of Product

United States

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